2-((3,5-Dimethoxyphenyl)amino)ethanol
Overview
Description
2-((3,5-Dimethoxyphenyl)amino)ethanol is an organic compound with the molecular formula C10H15NO3 It is characterized by the presence of a phenyl ring substituted with two methoxy groups and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dimethoxyphenyl)amino)ethanol typically involves the condensation of 3,5-dimethoxybenzaldehyde with nitromethane under basic conditions to form 1-(3,5-dimethoxyphenyl)-2-nitroethanol. This intermediate is then reduced using a boron-based reducing agent to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and choice of reducing agents, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Dimethoxyphenyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Boron-based reducing agents, such as sodium borohydride (NaBH4), are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or Grignard reagents (RMgX).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of nitro intermediates results in amines.
Scientific Research Applications
2-((3,5-Dimethoxyphenyl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-((3,5-Dimethoxyphenyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2,5-dimethoxyphenyl)ethanol
- 1-(3,5-Dimethoxyphenyl)-2-nitroethanol
- 3,5-Dimethoxybenzaldehyde
Uniqueness
2-((3,5-Dimethoxyphenyl)amino)ethanol is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and hydroxyl functional groups.
Biological Activity
2-((3,5-Dimethoxyphenyl)amino)ethanol is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of both amino and hydroxyl functional groups, is investigated for its applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
This compound can be synthesized through the condensation of 3,5-dimethoxybenzaldehyde with nitromethane under basic conditions to form an intermediate, which is then reduced to yield the final product. The synthesis typically involves a boron-based reducing agent and requires careful control of reaction conditions to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This compound can act as a ligand for various receptors and enzymes, modulating their activity. Such interactions may lead to alterations in cellular signaling pathways and inhibition of enzyme functions.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens.
- Anticancer Properties : The compound has been evaluated for its potential in inhibiting cancer cell proliferation. In vitro studies demonstrated cytotoxic effects on cancer cell lines, suggesting it may serve as a lead compound in anticancer drug development .
- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may reduce inflammation through modulation of inflammatory pathways .
Case Study 1: Anticancer Activity
A study assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 25 µM, demonstrating significant cell viability reduction compared to untreated controls. The mechanism was hypothesized to involve apoptosis induction via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL, indicating potent activity against this pathogen. The study suggested that the compound disrupts bacterial cell wall synthesis as part of its mechanism .
Comparison with Similar Compounds
The biological activities of this compound can be compared with other related compounds:
Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
2-Amino-1-(2,5-dimethoxyphenyl)ethanol | Moderate | Low | Enzyme inhibition |
1-(3,5-Dimethoxyphenyl)-2-nitroethanol | High | Moderate | Apoptosis induction |
2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol | High | High | Cell membrane disruption |
Properties
IUPAC Name |
2-(3,5-dimethoxyanilino)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-9-5-8(11-3-4-12)6-10(7-9)14-2/h5-7,11-12H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERUASQOQYRVKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCCO)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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